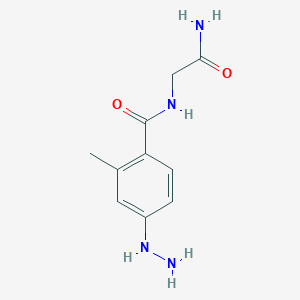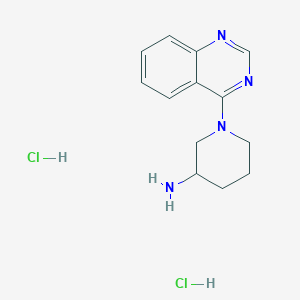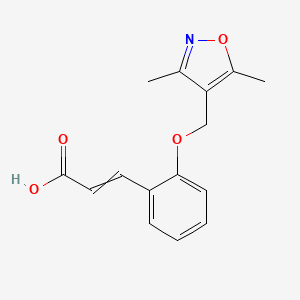![molecular formula C26H32ClFO5 B14785660 [(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of clobetasone involves multiple steps, starting from basic steroidal structuresThe reaction conditions typically involve the use of reagents like chlorinating agents and fluorinating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of clobetasone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure the safety of the workers and the environment .
Analyse Chemischer Reaktionen
Types of Reactions
Clobetasone undergoes various chemical reactions, including:
Oxidation: Clobetasone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in clobetasone.
Substitution: Halogen atoms in clobetasone can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of clobetasone, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Clobetasone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of corticosteroids under different chemical conditions.
Biology: Clobetasone is used to study the effects of corticosteroids on cellular processes and inflammation.
Medicine: It is extensively used in clinical research to develop new treatments for skin conditions and to understand the mechanisms of corticosteroid action.
Wirkmechanismus
Clobetasone exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, which decrease the activity of various inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes . This results in reduced inflammation, redness, and itching .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrocortisone: A mild corticosteroid used for similar skin conditions but with lower potency.
Clobetasol: A much stronger corticosteroid compared to clobetasone, used for severe skin conditions.
Betamethasone: Another potent corticosteroid used for inflammatory skin conditions.
Uniqueness of Clobetasone
Clobetasone is unique due to its moderate potency, making it suitable for treating a wide range of skin conditions without the severe side effects associated with stronger corticosteroids like clobetasol . Its balanced efficacy and safety profile make it a preferred choice for many dermatological treatments .
Eigenschaften
Molekularformel |
C26H32ClFO5 |
|---|---|
Molekulargewicht |
479.0 g/mol |
IUPAC-Name |
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15?,18?,19?,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
FBRAWBYQGRLCEK-AWLCYSBCSA-N |
Isomerische SMILES |
CCCC(=O)O[C@@]1(C(CC2[C@@]1(CC(=O)[C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl |
Kanonische SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14785612.png)


![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)




